3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective protection and deprotection of amines in complex organic synthesis processes .
Biochemical Pathways
The use of boc-protected amines in organic synthesis can influence a wide range of biochemical reactions, depending on the specific amine being protected .
Result of Action
The result of the action of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid is largely dependent on the specific amine it is protecting. The BOC group allows for the selective protection and deprotection of amines, enabling complex organic synthesis processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group can be influenced by factors such as temperature, pH, and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar to the above but with a phenyl group.
N-tert-Butoxycarbonyl-L-lysine: Boc-protected lysine used in the synthesis of peptides and proteins.
Uniqueness
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in the synthesis of sulfur-containing compounds and in studies involving sulfur chemistry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNZTPXVSWUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222686 | |
Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76587-66-1 | |
Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76587-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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